

trans-2-enoyl-CoA intermediates in mitochondrial fatty acid synthesis

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An In-Depth Technical Guide to trans-2-enoyl-CoA Intermediates in Mitochondrial Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial fatty acid synthesis (mtFAS) is a highly conserved and essential metabolic pathway distinct from its cytosolic counterpart. This pathway plays a critical role in mitochondrial biogenesis and function, primarily through the synthesis of octanoyl-ACP, the precursor for the vital cofactor lipoic acid. The intermediates of this pathway, particularly the trans-2-enoyl species, are central to the elongation of the fatty acyl chain. The reduction of these intermediates is catalyzed by mitochondrial trans-2-enoyl-CoA reductase (MECR), the terminal enzyme in the mtFAS elongation cycle. Dysfunction in this pathway, often linked to mutations in the MECR gene, leads to severe neurodegenerative disorders, highlighting its importance in cellular homeostasis. This technical guide provides a comprehensive overview of the role of trans-2-enoyl-CoA/ACP intermediates in mtFAS, the enzymes involved, the physiological significance of the pathway, and detailed experimental protocols for its investigation.

Introduction to Mitochondrial Fatty Acid Synthesis (mtFAS)



Eukaryotic cells possess two distinct fatty acid synthesis systems: the well-known cytosolic pathway (FAS I) and a separate mitochondrial pathway (mtFAS or FAS II).[1][2] While FAS I is responsible for generating the bulk of cellular fatty acids, primarily palmitate for membrane synthesis and energy storage, the role of mtFAS is not to contribute significantly to cellular lipid pools.[2] Instead, mtFAS is crucial for producing specific molecules essential for mitochondrial function.[1]

The mtFAS pathway is structurally similar to the bacterial FAS II system, consisting of a series of individual, soluble enzymes within the mitochondrial matrix.[3][4] This is in contrast to the mammalian FAS I system, where all enzymatic activities are contained within a single large multifunctional polypeptide.[3] The primary and best-understood product of mtFAS is an eight-carbon saturated fatty acid, octanoate, which is attached to the mitochondrial acyl carrier protein (ACP) and serves as the precursor for lipoic acid synthesis.[2][5] Lipoic acid is a critical cofactor for several key mitochondrial enzyme complexes, including pyruvate dehydrogenase (PDH) and α -ketoglutarate dehydrogenase (α -KGDH).[5][6] Recent evidence suggests that mtFAS has broader roles in the assembly of electron transport chain (ETC) complexes, ironsulfur cluster biogenesis, and mitochondrial translation.[1]

The mtFAS Pathway and the Role of trans-2-enoyl Intermediates

The mtFAS pathway elongates fatty acyl chains by two carbons per cycle, using acetyl-CoA as the initial building block and malonyl-CoA as the two-carbon donor. The growing acyl chain is covalently attached to a mitochondrial acyl carrier protein (ACP, encoded by NDUFAB), which acts as a scaffold, shuttling the intermediate between the active sites of the mtFAS enzymes.[2] [3][6]

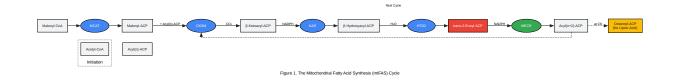
The key steps in each elongation cycle are:

- Priming: Acetyl-CoA is the initial substrate.
- Malonyl Transfer: Malonyl-CoA is converted to malonyl-ACP by malonyl-CoA:ACP transacylase (MCAT).[2][7]
- Condensation: The growing acyl-ACP chain is condensed with malonyl-ACP by β -ketoacyl-ACP synthase (OXSM), releasing CO2 and forming a β -ketoacyl-ACP.[2]



- First Reduction: The β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (KAR).
- Dehydration: The β-hydroxyacyl-ACP is dehydrated to form a trans-2-enoyl-ACP intermediate by 3-hydroxyacyl-ACP dehydratase (HTD2).[4][7]
- Second Reduction: The trans-2-enoyl-ACP is reduced to a saturated acyl-ACP by
 mitochondrial trans-2-enoyl-CoA reductase (MECR), utilizing NADPH as the electron donor.
 [8][9] This saturated acyl-ACP is then ready for the next elongation cycle.

The trans-2-enoyl-ACP is the pivotal intermediate linking the dehydration and final reduction steps of the cycle. Its efficient conversion to a saturated acyl-ACP by MECR is essential for the continuation of the mtFAS pathway.[8][10]



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Figure 1. The Mitochondrial Fatty Acid Synthesis (mtFAS) Cycle.

Mitochondrial Trans-2-Enoyl-CoA Reductase (MECR)

MECR (EC 1.3.1.38) is the terminal enzyme of the mtFAS elongation cycle, catalyzing the NADPH-dependent reduction of a trans-2-enoyl-ACP to a saturated acyl-ACP.[8][11] It is essential for the production of all mtFAS products, including the octanoyl-ACP precursor for



lipoic acid.[10] Mutations in the MECR gene are the cause of the neurodegenerative disorder MEPAN (Mitochondrial Enoyl-CoA Reductase Protein-Associated Neurodegeneration), underscoring the critical role of this enzyme in the nervous system.[8] MECR can act on substrates with chain lengths from C6 to C16.[12]

Substrate	Cofactor	Km (µM)	Vmax (nmol/min/mg)	Organism/Sou rce
Crotonyl-CoA (C4)	NADPH	20	Not specified	Rat Liver Microsomes[13]
trans-2- Hexenoyl-CoA (C6)	NADPH	0.5	Not specified	Rat Liver Microsomes[13]
trans-2- Hexadecenoyl- CoA (C16)	NADPH	1.0	Not specified	Rat Liver Microsomes[13]
Crotonyl-CoA (C4)	NADH	109	Not specified	Recombinant Euglena gracilis[14]
Crotonyl-CoA (C4)	NADPH	119	Not specified	Recombinant Euglena gracilis[14]
trans-2- Hexenoyl-CoA (C6)	NADH	91	Not specified	Recombinant Euglena gracilis[14]
NADPH	-	10	Not specified	Rat Liver Microsomes[13]

Table 1. Kinetic Properties of Trans-2-Enoyl-CoA Reductase (MECR).

Physiological Significance and Downstream Pathways

Foundational & Exploratory





The integrity of the mtFAS pathway, and specifically the reduction of trans-2-enoyl intermediates, is paramount for several mitochondrial functions.

- Lipoic Acid Synthesis: The primary product, octanoyl-ACP, is the substrate for lipoic acid synthesis. Lipoic acid is then attached to key enzymes of carbon metabolism.[5][6]
- Regulation of TCA Cycle: By providing the lipoic acid cofactor to PDH and α-KGDH, mtFAS directly regulates the entry of pyruvate into the TCA cycle and the cycle's overall activity.[5]
- Electron Transport Chain (ETC) Assembly: Loss of mtFAS function leads to profound defects in the assembly of ETC complexes, a phenotype that appears to be independent of lipoic acid synthesis.[2] This suggests mtFAS produces other, yet unidentified, products necessary for this process.
- Systemic Metabolism: Studies in mice with tissue-specific deletion of Mecr show that mtFAS is a critical regulator of systemic glucose and lipid homeostasis.[6][15] Its loss can lead to reduced aerobic glycolysis, impaired lipogenesis, and severe organ dysfunction.[6][15]



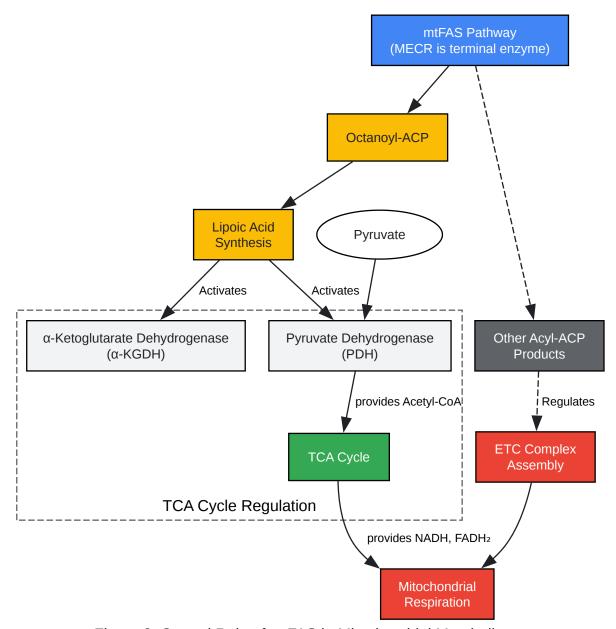


Figure 2. Central Role of mtFAS in Mitochondrial Metabolism

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Experimental Methodologies

Investigating the role of trans-2-enoyl-CoA intermediates and the broader mtFAS pathway requires a multi-faceted approach. Below are detailed protocols for key experiments.



CRISPR/Cas9-Mediated Knockout of Mecr

This protocol is for generating cell lines with a knockout of an mtFAS enzyme to study the resulting phenotype.[2]

- Guide RNA Design: Design two different guide RNA sequences targeting an early exon of the Mecr gene.
- Vector Cloning: Clone the guide RNA sequences into a suitable CRISPR/Cas9 expression vector (e.g., lentiCRISPR v2).
- Lentivirus Production: Co-transfect HEK293T cells with the CRISPR vector and lentiviral packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
- Transduction: Transduce the target cell line (e.g., C2C12 myoblasts) with the lentivirus at a low multiplicity of infection.
- Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
- Clonal Isolation: Isolate single-cell clones by limiting dilution.
- Validation: Screen clones for loss of MECR protein expression by Western blot analysis.
 Confirm gene disruption by sequencing the targeted genomic region.

Measurement of Pyruvate Dehydrogenase (PDH) Activity

This assay measures the activity of a key downstream enzyme affected by mtFAS dysfunction. [6]

- Tissue Homogenization: Homogenize fresh or frozen tissue samples (e.g., liver, adipose tissue) in 5-10 volumes of PDH assay buffer provided in a commercial kit (e.g., Sigma-Aldrich).
- Lysis: Perform lysis using a tissue lyser, followed by centrifugation (e.g., 14,000 rpm, 15 min, 4°C) to clarify the lysate.
- Protein Quantification: Measure the protein concentration of the supernatant using a BCA assay.



- Assay Reaction: In a 96-well plate, add a specified amount of lysate (e.g., 15-30 μL).
- Reaction Initiation: Add the master reaction mix from the kit, which typically contains substrates and a probe that generates a colorimetric or fluorometric signal upon reduction of NAD+ to NADH by the PDH complex.
- Measurement: Immediately measure the absorbance or fluorescence over time using a plate reader.
- Calculation: Calculate PDH activity based on the rate of change in signal, normalized to the protein concentration of the lysate.

Quantification of Acyl-CoA Intermediates

This method allows for the direct measurement of pathway intermediates.[16][17]

- Tissue Extraction: Flash-freeze tissue samples in liquid nitrogen. Extract acyl-CoA esters from the frozen, powdered tissue using a chloroform/methanol solution.
- Enzymatic Conversion:
 - To measure 3-hydroxyacyl-CoA, incubate the extract with 3-hydroxyacyl-CoA dehydrogenase to stoichiometrically oxidize the esters to 3-ketoacyl-CoAs, producing NADH.
 - To measure trans-2-enoyl-CoA, first incubate the extract with enoyl-CoA hydratase to convert them to 3-hydroxyacyl-CoAs, then proceed with the 3-hydroxyacyl-CoA dehydrogenase step.
- NADH Amplification: Use an enzymatic cycling amplification system to increase the NADH signal.
- Fluorometric Determination: Measure the amplified NADH signal using a fluorometer.
- Quantification: Calculate the concentration of the acyl-CoA intermediates based on a standard curve. For more comprehensive analysis, LC-MS/MS is the method of choice.[17]



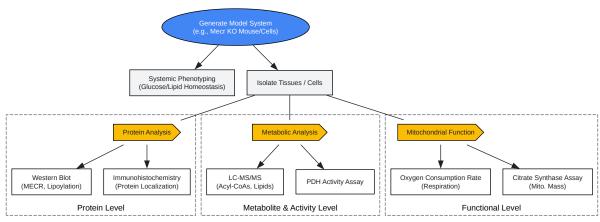


Figure 3. Workflow for Investigating mtFAS Dysfunction

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Quantitative Impact of mtFAS Disruption

The deletion of key mtFAS enzymes has profound and quantifiable effects on cellular metabolism and composition.



Parameter	Model System	Observation	Fold Change vs. Control
PDH Activity	White Adipose Tissue (Mecr KO)	Decreased activity	~50% Reduction[6]
Protein Lipoylation	White Adipose Tissue (Mecr KO)	Decreased lipoylation of key proteins	Significant Reduction[6]
Basal Lipolysis	Primary Adipocytes (Mecr KO)	Increased FFA release	~2-fold Increase[6]
Insulin-stimulated FFA suppression	Primary Adipocytes (Mecr KO)	Attenuated suppression of FFA release	~50% Less Suppression[6]
Cellular Lipids (Total)	White Adipose Tissue (Mecr KO)	Reduction in all lipid classes	Significant Reduction[6]
Mitochondrial Respiration	Mecr-deficient T cells	Decreased basal and maximal respiration	Significant Decrease[18]

Table 2. Quantitative Effects of MECR Deficiency in Mouse Models.

Conclusion and Future Directions for Drug Development

The trans-2-enoyl-ACP intermediates and their reductase, MECR, represent a critical control point in the mtFAS pathway. The essentiality of this pathway for lipoic acid synthesis, ETC assembly, and overall metabolic homeostasis makes it a compelling area of study. For drug development professionals, the enzymes of the mtFAS pathway, particularly MECR, present potential therapeutic targets.[19] Given the pathway's distinction from cytosolic FAS, inhibitors could offer high specificity.[19] Such inhibitors might be valuable in contexts where mitochondrial metabolism is dysregulated, such as in certain cancers or infectious diseases where pathogens rely on host mitochondrial pathways.[19] Future research should focus on elucidating the full range of mtFAS products beyond octanoate, understanding the precise mechanisms by which mtFAS regulates ETC assembly, and developing specific modulators of MECR activity to explore its therapeutic potential.



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